molecular formula C12H16N4 B2414062 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 20586-97-4

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2414062
CAS No.: 20586-97-4
M. Wt: 216.288
InChI Key: CUOJWWPOIXAHTI-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-tert-butylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylhydrazine: A precursor in the synthesis of 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine.

    4-tert-Butylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    4-tert-Butylphenylsulfanyl-2,4-quinazolinediamine: Another compound with a tert-butylphenyl group and potential biological activities.

Uniqueness

This compound is unique due to its specific triazole structure combined with the tert-butylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)16-15-10/h4-7H,1-3H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOJWWPOIXAHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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